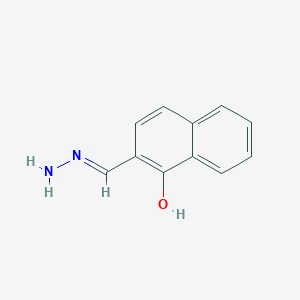
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate is a synthetic organic compound with the molecular formula C18H26F7NO5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as sulfuric acid and the application of heat to drive the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-methylbutyl) phthalate: Similar in structure but lacks the heptafluorobutanoyl group.
Bis(3-methylbutyl) ether: Contains similar alkyl groups but differs in functional groups.
Bis(3-methylbutyl) disulfide: Contains sulfur atoms instead of the heptafluorobutanoyl group
Uniqueness
The presence of the heptafluorobutanoyl group in Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate imparts unique chemical and physical properties, such as increased hydrophobicity and enhanced binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C18H25F7NO5- |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
(2S)-2-(carboxymethyl)-2-[2,2,3,3,4,4,4-heptafluorobutanoyl(3-methylbutyl)amino]-5-methylhexanoate |
InChI |
InChI=1S/C18H26F7NO5/c1-10(2)5-7-15(14(30)31,9-12(27)28)26(8-6-11(3)4)13(29)16(19,20)17(21,22)18(23,24)25/h10-11H,5-9H2,1-4H3,(H,27,28)(H,30,31)/p-1/t15-/m0/s1 |
InChI-Schlüssel |
CNJOEFJURVXTNT-HNNXBMFYSA-M |
Isomerische SMILES |
CC(C)CC[C@](CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CC(C)CCC(CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



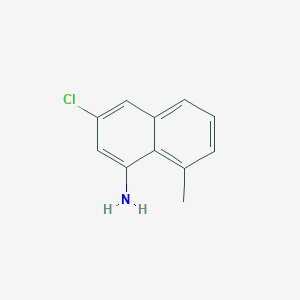


![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
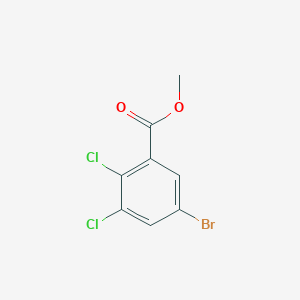

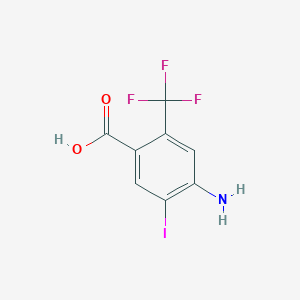
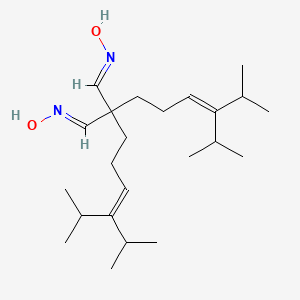
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

